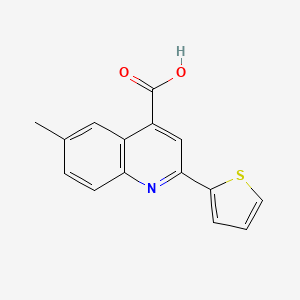

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQFSFCRQKKUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355646 | |

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31792-49-1 | |

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" chemical structure

An In-depth Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous biologically active agents.[1][2] This document details the compound's structural attributes, physicochemical properties, a validated synthetic methodology via the Pfitzinger reaction, and its potential applications in drug development. The guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific quinoline derivative.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Within this class, the quinoline-4-carboxylic acid moiety is particularly noteworthy.[2][5] Its presence is crucial for the activity of many compounds, often acting as a key pharmacophore that can participate in vital molecular interactions, such as chelation with metal ions or hydrogen bonding with biological targets.[6]

The title compound, this compound, incorporates three key structural features:

-

A quinoline core, providing a rigid, aromatic framework.

-

A 4-carboxylic acid group, offering a site for polar interactions and potential prodrug strategies.

-

A 2-(2-thienyl) substituent and a 6-methyl group, which modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacological and pharmacokinetic profile.

This guide will elucidate the synthesis and characterization of this specific molecule, providing a robust foundation for its further investigation and application.

Structural Elucidation and Physicochemical Properties

The chemical structure and key computed properties of this compound are summarized below. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₂S | [7] |

| Molecular Weight | 269.32 g/mol | [8] |

| Monoisotopic Mass | 269.05105 Da | [7][8] |

| XLogP3 | 3.5 | [7][8] |

| Hydrogen Bond Donor Count | 1 | [7][8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 78.4 Ų | [8] |

| CAS Number | 31792-49-1 |[9] |

Synthetic Methodology: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently achieved through the Pfitzinger reaction.[1][10][11] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][12] For the synthesis of the title compound, 5-methylisatin and 2-acetylthiophene are the requisite starting materials.

Rationale and Mechanism

The Pfitzinger reaction is a robust and versatile method for creating the quinoline-4-carboxylic acid core.[1] The mechanism proceeds through several well-defined steps, providing a clear basis for the selection of reagents and conditions.

-

Causality of Reagent Choice : A strong base, typically potassium hydroxide (KOH), is essential.[1][10] Its primary role is to hydrolyze the amide bond within the 5-methylisatin ring, opening it to form a reactive keto-acid intermediate (an aminophenyl glyoxalate derivative).[10][12] This unmasks the aniline amine group, which is critical for the subsequent condensation step. The carbonyl partner, 2-acetylthiophene, provides the α-methylene group necessary for the cyclization cascade.

The general mechanistic pathway is illustrated below.

Diagram 1: Mechanistic overview of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule, confirmed by characterization (Section 4), validates the procedure.

Materials:

-

5-methylisatin

-

2-acetylthiophene

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Diethyl ether

-

Glacial acetic acid or dilute HCl

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 equivalents) in ethanol (e.g., 25 mL per 0.05 mol of isatin).

-

Addition of Reactants : To the ethanolic KOH solution, add 5-methylisatin (1.0 equivalent) and 2-acetylthiophene (1.0-1.1 equivalents).

-

Reflux : Heat the reaction mixture to reflux and maintain for 12-24 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Experimental Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the isatin ring-opening and the subsequent cyclization-dehydration steps. The extended reaction time ensures high conversion.

-

-

Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Aqueous Workup : Add deionized water to the residue to dissolve the potassium salt of the newly formed carboxylic acid.

-

Purification - Extraction : Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted 2-acetylthiophene and other non-polar impurities.[1] Discard the organic layers.

-

Self-Validation Check: This step is crucial for purity. The product, as a salt, remains in the aqueous phase while neutral impurities are extracted into the ether phase.

-

-

Precipitation : Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The target compound will precipitate as a solid.[1]

-

Isolation and Drying : Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the product in a vacuum oven to yield this compound.

Diagram 2: Experimental workflow for the synthesis.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the aromatic protons on the quinoline and thiophene rings, a singlet for the methyl group (approx. 2.4-2.6 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display signals for all 15 carbon atoms, including the characteristic signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm).

-

IR (Infrared) Spectroscopy : Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (approx. 1700-1730 cm⁻¹).

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the compound's molecular weight. A key fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group, leading to a significant [M - COOH]⁺ fragment ion.[14]

Potential Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a validated pharmacophore in drug discovery.[2] Derivatives have demonstrated a wide array of biological activities, making this compound a promising candidate for further screening and development.

-

Antiproliferative and Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties.[6] Some quinoline-4-carboxylic acids have shown remarkable growth inhibition capacities against various cancer cell lines.[6] For example, the related derivative YHO-1701 functions as an inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.[5]

-

Anti-inflammatory and Antioxidant Agents : Research has shown that quinoline-4-carboxylic acids can possess significant anti-inflammatory and antioxidant activities.[6][15]

-

Antimicrobial and Antiviral Potential : The quinoline core is central to many antimicrobial and antiviral drugs.[4][5] The title compound could serve as a scaffold for developing new agents to combat infectious diseases.

Diagram 3: Potential mechanism of action via STAT3 pathway inhibition.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. This guide has provided a detailed protocol for its synthesis via the Pfitzinger reaction, outlined its key physicochemical and spectroscopic characteristics, and highlighted its significant potential as a scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein offer a solid foundation for researchers to explore the full potential of this promising molecule.

References

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]

-

Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). IIP Series. Retrieved January 17, 2026, from [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Doebner-Miller reaction and applications. (2016). Slideshare. Retrieved January 17, 2026, from [Link]

-

Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved January 17, 2026, from [Link]

-

6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Oh, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved January 17, 2026, from [Link]

-

6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Oh, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1998). Chemical Papers. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid (C15H11NO2S) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLIC ACID | 31792-49-1 [chemicalbook.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. jocpr.com [jocpr.com]

- 14. chempap.org [chempap.org]

- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Unveiling the Therapeutic Landscape of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Guide to Potential Biological Targets

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This guide focuses on the specific derivative, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid , a molecule that synergistically combines the established quinoline-4-carboxylic acid core with a bioisosteric thienyl moiety. While direct biological data on this exact compound is sparse, its structural components provide a robust framework for predicting its potential biological targets. This document serves as a technical exploration for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identifying and validating its therapeutic potential. We will delve into the known pharmacology of its constituent scaffolds to hypothesize primary target classes, including those involved in inflammation, cancer, and metabolic regulation. Furthermore, we will provide detailed, field-proven experimental workflows for robust target identification and validation.

Introduction: Deconstructing the Pharmacophore

The therapeutic promise of this compound lies in its hybrid architecture. To forecast its biological behavior, we must first analyze its core components:

-

The Quinoline-4-Carboxylic Acid Core: This moiety is a privileged scaffold in drug discovery.[3] Derivatives are known to possess a wide array of biological activities, including potent anti-inflammatory, antiproliferative, antimicrobial, antimalarial, and antiviral properties.[2][4][5][6] The carboxylic acid group at the 4-position is often crucial for activity, frequently acting as a key interaction point, such as a hydrogen bond donor/acceptor or a metal-chelating group, within enzyme active sites.[4]

-

The 2-(2-thienyl) Substituent: The thiophene ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties like lipophilicity and metabolic stability. Its presence can also confer unique biological activities.[7] Thienyl-containing compounds have demonstrated significant antimicrobial and anticancer effects.[1][7] The electronic properties of the sulfur-containing ring can influence π-stacking interactions and charge distribution, potentially altering binding affinity and selectivity for specific targets.[7]

-

The 6-Methyl Group: This small alkyl group can influence the molecule's overall lipophilicity and steric profile. It may occupy small hydrophobic pockets within a binding site, potentially enhancing binding affinity or altering the orientation of the quinoline core relative to the target protein.

Based on this structural analysis, we can hypothesize that this compound is a multi-target agent. The following sections will explore the most probable biological targets in detail.

Hypothesized Biological Targets & Pathways

The convergence of anti-inflammatory and antiproliferative activities within the quinoline scaffold suggests several high-priority target families.

Table 1: Summary of Potential Biological Targets

| Target Class | Specific Target Example | Rationale / Supporting Evidence | Proposed Validation Assays |

| Inflammation | Cyclooxygenase-2 (COX-2) | Quinoline-4-carboxylic acid derivatives have been successfully designed as potent and selective COX-2 inhibitors.[8] The core scaffold can mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs). | In vitro COX-1/COX-2 enzyme inhibition assay; Cellular prostaglandin E2 (PGE2) production assay. |

| Oncology | Dihydroorotate Dehydrogenase (DHODH) | The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, an essential enzyme for de novo pyrimidine biosynthesis, critical for proliferating cancer cells.[9][10] | Purified human DHODH enzyme inhibition assay; Cell proliferation assays (e.g., MTT, SRB) in various cancer cell lines. |

| Oncology | Sirtuin 3 (SIRT3) | Structurally related 2-phenyl-quinoline-4-carboxylic acid amides have been identified as potent SIRT3 inhibitors, a mitochondrial deacetylase implicated in cancer metabolism.[11] | Recombinant SIRT3 deacetylase activity assay; Western blot analysis of downstream acetylation marks. |

| Oncology | STAT3 | Certain quinoline-4-carboxylic acid derivatives show antitumor activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] | STAT3 phosphorylation assay (Western blot or ELISA); Luciferase reporter assay for STAT3 transcriptional activity. |

| Metabolic Disease | Free Fatty Acid Receptor 3 (FFAR3/GPR41) | A structurally related thienyl-hexahydroquinoline derivative was identified as a specific ligand for FFAR3, a receptor involved in metabolic regulation.[12] | cAMP accumulation assay in FFAR3-expressing cells; Calcium mobilization assay. |

In-Depth Target Analysis and Mechanistic Rationale

Inflammation: Targeting Cyclooxygenase-2 (COX-2)

Many quinoline-based structures have been investigated for their anti-inflammatory properties.[4] A key mechanism for this effect is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Causality: The planar quinoline ring system can effectively occupy the hydrophobic channel of the COX active site. The carboxylic acid at the 4-position is critical, as it can form a salt bridge with a key arginine residue (Arg120) at the entrance of the active site, an interaction essential for the activity of many NSAIDs.[8] A molecular modeling study of a similar quinoline derivative showed its carboxylic group interacting with Arg120, while another part of the molecule extended into the COX-2 secondary pocket.[8] It is plausible that the 2-thienyl group of our lead compound could occupy this secondary pocket, potentially conferring selectivity for COX-2 over the constitutive COX-1 isoform.

Oncology: Disrupting Pyrimidine Synthesis via DHODH Inhibition

Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy.[9][10]

Causality: Brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. Structure-guided drug design has led to the discovery of potent quinoline-based analogues that inhibit DHODH with nanomolar efficacy.[9] These inhibitors bind in a pocket adjacent to the flavin mononucleotide (FMN) cofactor. The quinoline core engages in hydrophobic interactions, while the carboxylate group forms critical hydrogen bonds. The 2-substituent explores a largely lipophilic pocket, suggesting that the 2-thienyl group would be well-tolerated and could contribute favorably to binding affinity.

Caption: DHODH inhibition pathway.

Experimental Workflows for Target Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols represent a self-validating system, where each step provides the foundation for the next.

Workflow Diagram: From Hypothesis to Validated Target

Caption: Tiered workflow for target validation.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory effect of the test compound on purified human dihydroorotate dehydrogenase.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO), Coenzyme Q10 (CoQ), Decylubiquinone

-

2,6-dichloroindophenol (DCIP) as an electron acceptor/indicator

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound stock solution (in DMSO)

-

96-well microplate reader

Step-by-Step Methodology:

-

Prepare Reagents: Dilute the DHODH enzyme in assay buffer to the desired working concentration. Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add 25 µL of the diluted DHODH enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate Reaction: Add 25 µL of a substrate mixture containing DHO, CoQ, and DCIP to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance of DCIP at 600 nm over a period of 10-20 minutes at 37°C. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Normalize the data to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Representative Quantitative Data (Hypothetical)

| Assay | Target | Result (IC50) | Reference Compound (IC50) |

| Enzyme Inhibition | Human DHODH | 0.15 µM | Brequinar (0.50 µM) |

| Enzyme Inhibition | Human COX-2 | 0.09 µM | Celecoxib (0.06 µM)[8] |

| Enzyme Inhibition | Human COX-1 | 12.5 µM | Celecoxib (>24 µM)[8] |

| Cell Proliferation | HCT-116 Colon Cancer | 0.85 µM | Cisplatin (5.2 µM) |

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the test compound to its target protein within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.

Materials:

-

Cultured cells (e.g., HCT-116)

-

Test compound and vehicle (DMSO)

-

PBS, protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies for the target protein)

Step-by-Step Methodology:

-

Compound Treatment: Treat cultured cells with the test compound at a high concentration (e.g., 10-20x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Leave one aliquot at room temperature as an unheated control.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using Western blotting or ELISA.

-

Data Analysis: For each temperature point, plot the band intensity (or protein amount) relative to the unheated control. Generate melting curves for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.

Conclusion and Future Directions

The structural framework of This compound strongly suggests a promising profile as a modulator of key biological targets in oncology and inflammation. The quinoline-4-carboxylic acid core provides a validated anchor for inhibiting enzymes like DHODH and COX-2, while the 2-thienyl and 6-methyl substituents offer opportunities for refining potency, selectivity, and pharmacokinetic properties.

The immediate path forward requires the execution of the experimental workflows detailed in this guide. Positive results from in vitro enzyme assays, corroborated by cellular activity and direct target engagement studies, would provide the necessary foundation for advancing this compound into further preclinical development. Subsequent structure-activity relationship (SAR) studies, focusing on modifications at the 6- and 2-positions of the quinoline ring, could further optimize this scaffold into a lead candidate for a novel therapeutic agent.

References

-

Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Bihovsky, R., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Kalluraya, B., et al. (1998). Synthesis and pharmacological properties of some quinoline derivatives. Il Farmaco. Available at: [Link]

-

Showalter, H.D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2023). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Dutkiewicz, M., et al. (2018). Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester. Acta Crystallographica Section E. Available at: [Link]

-

Yoshimura, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

-

Al-Rashood, S.T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Madak, J.T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-(2-Thienyl)quinoline | 34243-33-9 [smolecule.com]

- 8. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (C₁₅H₁₁NO₂S), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel quinoline derivatives.

Introduction: The Significance of Spectroscopic Characterization

The structural elucidation of a novel chemical entity is the bedrock of its development for any application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and molecular framework. For a compound like this compound, a precise understanding of its structure is paramount. The quinoline core is a privileged scaffold in drug discovery, and substituents on this core dictate its biological activity and physical properties. Therefore, unambiguous confirmation of its synthesis and purity through spectroscopic analysis is a critical, non-negotiable step in the research and development pipeline.

This guide will deconstruct the anticipated spectroscopic data for the title compound, explaining the rationale behind the predicted values and providing the necessary protocols for their experimental validation.

Molecular Structure and Logic

The logical flow for characterizing the molecule is to first determine its elemental composition and molecular weight, then to identify its functional groups, and finally to piece together the connectivity of its atomic framework.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, the predicted monoisotopic mass is 269.051 Da.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 269.051 |

| [M+H]⁺ | 270.058 |

| [M+Na]⁺ | 292.040 |

| [M-H]⁻ | 268.044 |

| Data predicted by computational tools available on PubChem for C15H11NO2S.[1] |

Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry of quinoline-4-carboxylic acids typically reveals characteristic fragmentation patterns. The molecular ion ([M]⁺) is expected to be prominent, reflecting the stability of the aromatic system. Key fragmentation pathways include the loss of the carboxylic acid group.[2]

-

Loss of COOH: A primary fragmentation would be the loss of the carboxyl radical (•COOH, 45 Da), leading to a significant fragment ion at m/z 224.

-

Loss of CO₂: Decarboxylation, the loss of a neutral carbon dioxide molecule (CO₂, 44 Da), would result in an ion at m/z 225.

-

Further Fragmentation: The resulting quinoline-based fragments would undergo further decomposition, such as the loss of HCN (27 Da) from the quinoline ring, a characteristic fragmentation for this heterocyclic system.[2]

Caption: Primary fragmentation pathways in MS.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Use Electron Ionization (EI) to induce fragmentation and analyze the resulting patterns.

-

Analysis: Acquire a full scan spectrum to determine the molecular ion peak and confirm the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to validate the proposed fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the aromatic rings, and the methyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| ~3100-3000 | Medium | Aromatic C-H stretch (quinoline, thiophene) |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl group) |

| ~1710 | Strong | C=O stretch of the carboxylic acid dimer |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching in aromatic rings |

| ~1300 | Medium | C-O stretch of the carboxylic acid |

| ~900 | Broad, Medium | Out-of-plane O-H bend of the carboxylic acid dimer |

Predicted values are based on characteristic absorption frequencies for these functional groups.

The most telling feature will be the very broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid, and the strong carbonyl (C=O) peak around 1710 cm⁻¹. Conjugation with the quinoline ring system may shift the C=O absorption to a slightly lower wavenumber.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the quinoline and thiophene rings, the methyl group, and the carboxylic acid. The solvent used (e.g., DMSO-d₆) will affect the chemical shift of the labile carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0-14.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.5-7.5 | Multiplets | 6H | Protons on quinoline and thiophene rings |

| ~2.5 | Singlet | 3H | Methyl group (-CH₃) |

-

Carboxylic Acid Proton: This proton is highly deshielded and often appears as a broad singlet far downfield. Its position is concentration and solvent-dependent.

-

Aromatic Protons: The protons on the substituted quinoline and thiophene rings will appear in the aromatic region. Specific assignments would require 2D NMR techniques (like COSY and NOESY) but will generally fall within the 7.5-8.5 ppm range.

-

Methyl Protons: The methyl group attached to the quinoline ring is expected to be a sharp singlet around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each of the 15 unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbonyl (C=O) |

| ~155-120 | Aromatic carbons (quinoline and thiophene) |

| ~21 | Methyl carbon (-CH₃) |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and will appear downfield.

-

Aromatic Carbons: The ten carbons of the quinoline and thiophene rings will have distinct signals in the aromatic region. Quaternary carbons will typically have weaker signals.

-

Methyl Carbon: The methyl carbon will be the most upfield signal.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For full structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential.

-

Analysis: Integrate the ¹H signals, determine multiplicities, and assign peaks to the corresponding protons. Assign the ¹³C signals based on chemical shifts and correlations from 2D spectra.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous structures. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and self-validating system for the unambiguous structural confirmation of this molecule. Researchers synthesizing this compound can use this guide as a benchmark for interpreting their experimental data, ensuring the scientific integrity of their findings and advancing their research in the fields of medicinal chemistry and materials science.

References

- El-Emary, T. I. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(1), 41-44.

-

PubChem. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Foreword: Navigating the Physicochemical Landscape of Novel Quinolines

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a critical first step in the journey from discovery to clinical application. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a compound of interest within the broader, pharmacologically significant class of quinoline derivatives.[1][2][3] While specific experimental data for this molecule is not extensively published, this document outlines the essential theoretical frameworks and detailed experimental protocols necessary to fully characterize its behavior. By synthesizing established principles from regulatory guidelines and best practices in pharmaceutical sciences, this guide serves as a robust roadmap for generating the critical data needed to advance its development.

Compound Profile: this compound

This compound belongs to the quinoline-4-carboxylic acid class of compounds, which are recognized for their diverse biological activities and potential as therapeutic agents.[1][2][3] The presence of the thienyl group and the methyl substitution on the quinoline core can significantly influence its physicochemical properties, including solubility and stability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values provide a preliminary assessment and guide the design of subsequent experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂S | [4][5] |

| Molecular Weight | 269.32 g/mol | [6] |

| XLogP3 (Predicted) | 3.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

The predicted XLogP3 value of 3.5 suggests that the compound is lipophilic, which may indicate low aqueous solubility.[6] The presence of a carboxylic acid group, a hydrogen bond donor, and multiple hydrogen bond acceptors suggests that its solubility will be highly dependent on the pH of the medium.

Solubility Determination: A Cornerstone of Drug Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[7][8] A drug is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9]

Biopharmaceutics Classification System (BCS) Framework

The BCS categorizes drugs into four classes, which helps in predicting their in vivo performance.[9][7][8]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Given the predicted lipophilicity of this compound, it is plausible that it may fall into BCS Class II or IV.[9][7][8][10] Experimental determination of its solubility is therefore essential.

Experimental Protocol for Thermodynamic Solubility Assessment

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound at various pH values, in accordance with BCS guidelines.[11]

Objective: To determine the equilibrium solubility of the test compound in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.

Materials:

-

This compound

-

pH 1.2 buffer (e.g., HCl/KCl)

-

pH 4.5 buffer (e.g., Acetate buffer)

-

pH 6.8 buffer (e.g., Phosphate buffer)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to vials containing each of the pH buffers.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 °C for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered samples with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the samples using a validated, stability-indicating HPLC method.

-

-

Data Analysis: Determine the concentration of the dissolved compound in each pH buffer by comparing the peak area to a standard curve.

Data Presentation:

| pH of Medium | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | ||

| 4.5 | ||

| 6.8 |

Diagram of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] The International Council for Harmonisation (ICH) has established guidelines for stability testing that are widely adopted by regulatory agencies.[12][14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[16][17][18]

Typical Stress Conditions: [17][18][19][20]

-

Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., methanol, acetonitrile, or water, depending on solubility).

-

Application of Stress:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M acid or base. Incubate at a specified temperature for a defined period.

-

Oxidation: Add 3% H₂O₂ to the sample solution and incubate at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures.

-

Photostability: Expose the solid compound and solutions to a light source as per ICH Q1B.

-

-

Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Data Presentation:

| Stress Condition | Incubation Time | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 2h | |||

| 8h | ||||

| 0.1 M NaOH, RT | 2h | |||

| 8h | ||||

| 3% H₂O₂, RT | 2h | |||

| 8h | ||||

| 80°C Dry Heat | 24h | |||

| Photostability | (As per ICH Q1B) |

Diagram of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the initial characterization through forced degradation, formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[12][14] This involves storing the drug substance in controlled temperature and humidity conditions for extended periods.

Recommended Storage Conditions: [12][14]

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), samples are withdrawn and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. While the predicted physicochemical properties suggest potential challenges with aqueous solubility, the experimental protocols outlined herein will enable researchers to generate the necessary data to accurately classify the compound and understand its degradation pathways. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product derived from this promising molecular scaffold. The versatility and biological significance of quinoline derivatives underscore the importance of such detailed characterization in the pursuit of novel medicines.[1][2][3][21]

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Wikipedia. Biopharmaceutics Classification System. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Gothwal, A., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy. [Link]

-

Veeprho. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. [Link]

-

Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

-

ICH. Quality Guidelines. [Link]

-

AHH Chemical Co., Ltd. 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

PubChem. CID 159966550 | C20H14N2O4. [Link]

-

Ali, T. E. S., et al. (2019). Discovery of novel thienoquinoline-2-carboxamide chalcone derivatives as antiproliferative EGFR tyrosine kinase inhibitors. PubMed. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. [Link]

- Google Patents.

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

-

Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. PubMed. [Link]

-

PubChemLite. 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]

-

Liu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]

-

Farah, A. A., & Brewer, W. J. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid (C15H11NO2S) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. biorelevant.com [biorelevant.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. scribd.com [scribd.com]

- 15. ICH Official web site : ICH [ich.org]

- 16. snscourseware.org [snscourseware.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. onyxipca.com [onyxipca.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. researchgate.net [researchgate.net]

The Ascendancy of a Heterocycle: A Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core, a recurring motif in a multitude of biologically active molecules, is endowed with a diverse pharmacological profile, including antimicrobial and antitumor properties.[1][2] This document delineates the historical context of its structural class, details established synthetic methodologies for its preparation, and explores its potential therapeutic applications based on the activities of structurally related compounds. Particular emphasis is placed on the practical execution of the Doebner and Pfitzinger reactions, the two primary routes for the synthesis of quinoline-4-carboxylic acids.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in the realm of drug discovery. First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products and have formed the basis for a wide array of synthetic drugs. The versatility of the quinoline core allows for substitutions at various positions, leading to a vast chemical space with diverse biological activities. Notably, the presence of a carboxylic acid group at the 4-position is a key feature in many bioactive quinoline derivatives, enhancing their interaction with biological targets.[1][2]

The subject of this guide, this compound, incorporates three key structural features: a quinoline-4-carboxylic acid backbone, a methyl group at the 6-position, and a thiophene ring at the 2-position. While the specific discovery and historical timeline of this exact molecule are not extensively documented in dedicated publications, its synthesis falls under the well-established and historically significant named reactions for quinoline synthesis.

Foundational Synthesis Methodologies

The construction of the this compound core is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer robust and versatile pathways to quinoline-4-carboxylic acids.

The Doebner Reaction: A Three-Component Condensation

First reported by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[3] For the synthesis of the target molecule, the reactants would be 4-methylaniline, 2-thiophenecarboxaldehyde, and pyruvic acid.

Causality of Experimental Choices: The reaction is typically catalyzed by an acid. The mechanism is believed to involve the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally oxidation to the aromatic quinoline product.[3] The choice of solvent and catalyst can influence the reaction yield, with modifications aimed at improving outcomes, especially when using anilines with electron-withdrawing groups.[3]

Experimental Protocol: Doebner Synthesis of this compound

Materials:

-

4-Methylaniline

-

2-Thiophenecarboxaldehyde

-

Pyruvic acid

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask, dissolve 4-methylaniline and 2-thiophenecarboxaldehyde in ethanol.

-

Add the acid catalyst to the mixture and stir.

-

Slowly add pyruvic acid to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Workflow Diagram: Doebner Reaction

Caption: General workflow for the Pfitzinger synthesis.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively published, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established as potent antimicrobial agents. [1][2]The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The structural features of this compound, particularly the planar aromatic system and the carboxylic acid group, are consistent with the pharmacophore of known quinolone antibiotics. Further research is warranted to determine its specific antimicrobial spectrum and potency.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. [1][2]Their mechanisms of action are diverse and can include the inhibition of various kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. The cytotoxic potential of quinoline-4-carboxylic acid derivatives has been demonstrated against various cancer cell lines. [1]The presence of the thiophene ring, a common moiety in many biologically active compounds, may contribute to its potential as an anticancer agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H11NO2S | PubChem |

| Molecular Weight | 269.32 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with significant potential for further investigation in drug discovery. The established and reliable Doebner and Pfitzinger reactions provide a solid foundation for its synthesis and the generation of analogues for structure-activity relationship (SAR) studies. While its specific biological profile remains to be fully elucidated, the well-documented antimicrobial and anticancer activities of the broader quinoline-4-carboxylic acid class provide a strong rationale for its evaluation in these therapeutic areas. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action.

References

- Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301.

- Kaur, M., & Singh, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 1-18.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.

-

Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 811774, 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

- Shaker, Y. M. (2018). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.

- Wang, Z. (2010). Doebner Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Doležal, M., et al. (2009).

Sources

An In-Depth Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on a specific, promising member of this class: 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid and its analogs. We will delve into the synthetic methodologies for creating these molecules, with a particular emphasis on the venerable Doebner and Pfitzinger reactions. Furthermore, this guide will provide a comprehensive overview of their potential therapeutic applications, primarily as anti-inflammatory and anticancer agents. The underlying mechanisms of action, often involving the modulation of critical signaling pathways such as NF-κB, will be explored. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Quinoline-4-Carboxylic Acid Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological activities. The quinoline-4-carboxylic acid moiety, in particular, is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory therapies[1].

The core structure of this compound combines the quinoline-4-carboxylic acid backbone with a methyl group at the 6-position and a thienyl group at the 2-position. These substitutions are not arbitrary; they are intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, to enhance its biological activity and selectivity. The methyl group can improve metabolic stability and the thienyl ring, a bioisostere of a phenyl ring, can influence target binding and pharmacokinetic properties.

Synthetic Strategies: Crafting the Quinoline Core

The synthesis of this compound and its analogs can be efficiently achieved through well-established named reactions in organic chemistry. The Doebner and Pfitzinger reactions are two of the most common and versatile methods for constructing the quinoline-4-carboxylic acid scaffold.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid[2]. For the synthesis of our target molecule, this would involve the reaction of p-toluidine (providing the 6-methyl group), thiophene-2-carboxaldehyde (providing the 2-thienyl group), and pyruvic acid.

Causality in Experimental Choices: The choice of an acid catalyst, such as trifluoroacetic acid or a Lewis acid like iron(III) triflate, is crucial for promoting the initial imine formation between the aniline and the aldehyde, which is a key step in the reaction cascade[3]. The subsequent Michael addition of the enolate of pyruvic acid and intramolecular cyclization are also facilitated by the acidic conditions. The final aromatization to the quinoline ring often occurs via an in-situ oxidation (hydrogen transfer)[3].

Experimental Protocol: Doebner Synthesis of this compound

-

Materials:

-

p-Toluidine

-

Thiophene-2-carboxaldehyde

-

Pyruvic acid

-

Ethanol (or another suitable solvent like acetonitrile)

-

Trifluoroacetic acid (TFA) or Iron(III) triflate (catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of p-toluidine (1.1 mmol) and thiophene-2-carboxaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add pyruvic acid (1.0 mmol).

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Workflow for Doebner Synthesis

Caption: Workflow for the Doebner synthesis of the target compound.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin or a substituted isatin and a carbonyl compound containing an α-methylene group, in the presence of a strong base[4]. To synthesize this compound, one would start with 5-methylisatin and 2-acetylthiophene.

Causality in Experimental Choices: The use of a strong base, such as potassium hydroxide, is essential to hydrolyze the amide bond of the isatin, opening the five-membered ring to form a keto-acid intermediate. This intermediate then undergoes a condensation reaction with the carbonyl compound (2-acetylthiophene) to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid[4][5]. The choice of a high-boiling point solvent like ethanol allows the reaction to be conducted at reflux temperatures, ensuring a sufficient reaction rate.

Experimental Protocol: Pfitzinger Synthesis of this compound

-

Materials:

-

5-Methylisatin

-

2-Acetylthiophene

-

Potassium hydroxide

-

Ethanol (absolute)

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid or acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Add 5-methylisatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the solution turns from purple to brown.

-

To this mixture, add 2-acetylthiophene (0.07-0.15 mol).

-

Heat the reaction mixture to reflux (approximately 79°C) and maintain for 24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Extract the aqueous solution with diethyl ether to remove unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Workflow for Pfitzinger Synthesis

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Therapeutic Potential: Anti-inflammatory and Anticancer Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant potential as both anti-inflammatory and anticancer agents. The structure-activity relationship (SAR) studies on related compounds provide valuable insights into the likely activities of our target molecule and its analogs.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory signaling pathways[6].

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS)[7]. Small molecule inhibitors can target various points in this pathway to suppress the inflammatory response[8].

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

-

After 24 hours, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ value.

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival[1].

Structure-Activity Relationship (SAR) Insights

-

The C2-substituent: The nature of the substituent at the C2 position is critical for activity. Aromatic or heteroaromatic rings, such as the thienyl group in our target molecule, are often associated with good anticancer and antibacterial activity. The lipophilicity of this group can also influence cytotoxic effects[10].

-